Physicochemical Differentiation: Predicted Lipophilicity (LogP) vs. Isobutyl Analog
No experimental logP value is available for the target compound. However, in silico predictions allow a class-level comparison. The closely related 3-isobutyl analog (5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-3-isobutyl-1,2,4-oxadiazole) has a predicted ACD/LogP of 2.09 . The target compound's 3-isopropyl substituent is expected to be slightly less lipophilic than the 3-isobutyl group, potentially offering subtly different solubility and membrane permeability profiles relevant in medicinal chemistry.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | No experimental data found; predicted LogP expected to be < 2.09 |
| Comparator Or Baseline | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-3-isobutyl-1,2,4-oxadiazole: ACD/LogP = 2.09 |
| Quantified Difference | Estimated difference not quantified; qualitative inference of a lower logP for the isopropyl analog. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform; not experimentally validated. |
Why This Matters
This matters for selecting a building block where lower lipophilicity is desired to improve aqueous solubility or reduce metabolic clearance, a key consideration in early drug discovery.
